Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate
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Overview
Description
Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate is a complex organic compound with a unique structure that includes quinolinium and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate involves multiple steps. The process typically starts with the preparation of the quinolinium and pyridinium precursors. These precursors are then subjected to a series of reactions, including nitration, amidation, and sulfonation, to form the final compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 6-chloro-1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-, di-p-toluenesulfonate
- Quinolinium, 7-amino-1-methyl-4-(p-(p-((1-methylpyridinium-4-yl)amino)benzamido)anilino)-, di-p-toluenesulfonate
Uniqueness
Compared to similar compounds, Quinolinium, 1-methyl-4-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)anilino)-7-nitro-, di-p-toluenesulfonate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
50309-17-6 |
---|---|
Molecular Formula |
C43H40N6O9S2 |
Molecular Weight |
848.9 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;N-[4-[(1-methyl-7-nitroquinolin-1-ium-4-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzamide |
InChI |
InChI=1S/C29H24N6O3.2C7H8O3S/c1-33-16-13-24(14-17-33)30-21-5-3-20(4-6-21)29(36)32-23-9-7-22(8-10-23)31-27-15-18-34(2)28-19-25(35(37)38)11-12-26(27)28;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-19H,1-2H3,(H,32,36);2*2-5H,1H3,(H,8,9,10) |
InChI Key |
HHXSFNCRBIQVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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